molecular formula C30H29N5O2S B2745385 N-(3-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1113110-58-9

N-(3-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2745385
CAS RN: 1113110-58-9
M. Wt: 523.66
InChI Key: SLGZTVXAWLDFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C30H29N5O2S and its molecular weight is 523.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

Research has demonstrated the pharmacodynamic and pharmacokinetic properties of related compounds, emphasizing their potential in developing translational approaches for clinical trials in disorders such as major depressive disorder. These studies underline the importance of receptor specificity, efficacy in animal models, safety pharmacology, and the establishment of dose-response relationships for clinical relevance (R. Garner et al., 2015).

Diagnostic Imaging Applications

Compounds structurally related to the specified chemical have been explored for their utility in diagnostic imaging, particularly in identifying specific receptor sites in diseases like breast cancer. The binding affinity to sigma receptors, overexpressed in breast cancer cells, highlights the potential for such compounds in enhancing the accuracy of tumor localization and characterization, providing a noninvasive tool for cancer diagnosis (V. Caveliers et al., 2002).

Metabolism and Disposition Studies

The detailed study of the metabolism and disposition of compounds akin to the specified chemical in humans underscores their complex biotransformation and elimination pathways. Such research is crucial for understanding the pharmacological and toxicological profiles of new drugs, aiding in the development of safer and more effective therapeutic agents (C. Renzulli et al., 2011).

Neuroimaging and Receptor Study

Investigations into the use of related compounds for neuroimaging have provided valuable insights into the distribution and density of specific neural receptors, such as the 5-HT1A receptors in the human brain. This has significant implications for studying the pathophysiology of psychiatric and neurodegenerative diseases and assessing the impact of therapeutic interventions (S. Osman et al., 1996).

Environmental and Occupational Exposure Monitoring

Research on the environmental and occupational exposure to related compounds highlights the need for monitoring and understanding the health implications of exposure to such chemicals. This is particularly relevant in the context of pesticide use and the potential neurotoxic effects associated with chronic exposure, emphasizing the importance of regulatory measures and protective guidelines (Kateryna Babina et al., 2012).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O2S/c1-19-15-24(21-8-4-3-5-9-21)25-26-27(38-30(25)34-19)28(33-18-32-26)35-13-11-22(12-14-35)29(36)31-17-20-7-6-10-23(16-20)37-2/h3-10,15-16,18,22H,11-14,17H2,1-2H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGZTVXAWLDFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C(=NC=N3)N4CCC(CC4)C(=O)NCC5=CC(=CC=C5)OC)SC2=N1)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.